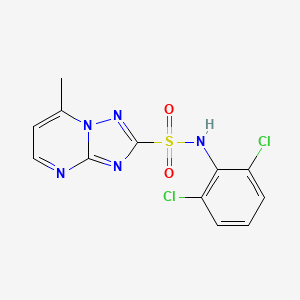
(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2,6-dichlorophenyl)-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2,6-dichlorophenyl)-5-methyl- is a chemical compound known for its applications in various fields, particularly in agriculture as a herbicide. This compound is part of the triazolopyrimidine family, which is characterized by its unique structure that includes a triazole ring fused to a pyrimidine ring. The presence of the sulfonamide group and the dichlorophenyl and methyl substituents further enhances its chemical properties and effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2,6-dichlorophenyl)-5-methyl- typically involves the condensation of 5-alkoxy-1,2,4-triazolo(1,5-c)pyrimidine-2-sulfonyl halides with ortho-substituted N-trialkylsilylanilines . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as methanol and specific temperature and pressure settings to optimize the yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is scaled up to accommodate the production demands, and additional steps may be included to purify the final product. The use of advanced equipment and technology ensures the consistency and quality of the compound produced.
Chemical Reactions Analysis
Types of Reactions
(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2,6-dichlorophenyl)-5-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can undergo reduction reactions, where it gains electrons or hydrogen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2,6-dichlorophenyl)-5-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is widely used as a herbicide in agriculture, providing effective control of unwanted vegetation.
Mechanism of Action
The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2,6-dichlorophenyl)-5-methyl- involves its interaction with specific molecular targets and pathways. In the context of its herbicidal activity, the compound inhibits key enzymes involved in plant growth and development, leading to the death of the targeted plants. The presence of the sulfonamide group and the dichlorophenyl substituent enhances its binding affinity and effectiveness.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dichlorophenyl)-5-chloro-7-methoxy-1,2,4-triazolo(1,5-c)pyrimidine-2-sulfonamide
- 5-Fluoromethyl-1,2,4-triazolo(1,5-A)-pyrimidines
- N-aryl(1,2,4)triazolo(1,5-a)pyrazine-2-sulfonamide
Uniqueness
Compared to similar compounds, (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2,6-dichlorophenyl)-5-methyl- stands out due to its specific substituents, which enhance its chemical stability and biological activity. The presence of the dichlorophenyl and methyl groups provides unique properties that make it more effective as a herbicide and potentially useful in other applications.
Properties
CAS No. |
98967-26-1 |
|---|---|
Molecular Formula |
C12H9Cl2N5O2S |
Molecular Weight |
358.2 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C12H9Cl2N5O2S/c1-7-5-6-15-11-16-12(17-19(7)11)22(20,21)18-10-8(13)3-2-4-9(10)14/h2-6,18H,1H3 |
InChI Key |
VLVFFSWXMFWDLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NC2=NC(=NN12)S(=O)(=O)NC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















